![molecular formula C13H13N5O2 B2552929 N-(2,5-dimetoxi-fenil)-1H-pirazolo[3,4-d]pirimidin-4-amina CAS No. 1021206-69-8](/img/structure/B2552929.png)
N-(2,5-dimetoxi-fenil)-1H-pirazolo[3,4-d]pirimidin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a 2,5-dimethoxyphenyl group attached to the nitrogen atom.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Research has demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit notable anti-inflammatory effects. For instance, studies indicate that N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The compound's mechanism involves the modulation of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Activity
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound has shown effectiveness against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Antimicrobial Effects
The compound also exhibits antimicrobial activity against a range of pathogens. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death . This property opens avenues for developing new antimicrobial agents to combat resistant strains of bacteria.
Synthesis and Structural Characterization
The synthesis of N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo Core : Initial condensation reactions between appropriate precursors create the pyrazolo[3,4-d]pyrimidine scaffold.
- Substitution Reactions : Introduction of the 2,5-dimethoxyphenyl group via nucleophilic substitution.
- Purification : Final purification using techniques such as chromatography to achieve high purity suitable for biological testing .
Case Study on Anti-inflammatory Activity
A study conducted by Abd El-Salam et al. evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory effects using carrageenan-induced edema models in rats. Results indicated that compounds similar to N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine significantly reduced edema compared to control groups .
Compound Name | Effect on Edema (%) | LD50 (mg/kg) |
---|---|---|
N-(2,5-Dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 70% reduction | >200 |
Diclofenac | 60% reduction | 100 |
Case Study on Anticancer Activity
In vitro studies have shown that N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine induces apoptosis in breast cancer cell lines (MCF-7). The compound was found to activate caspase pathways and inhibit cell proliferation effectively .
Mecanismo De Acción
Target of Action
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .
Mode of Action
The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases by N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine affects various biochemical pathways. These kinases are part of the Ser/Thr kinases family, which has a strong implication in various regulation processes, especially Alzheimer’s disease
Pharmacokinetics
The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The compound shows interesting selectivity towards clk1 and dyrk1a kinases over other tested kinases . This selectivity could result in specific molecular and cellular effects that require further investigation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxyaniline with a pyrazolo[3,4-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and heating to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another compound with a similar core structure but different substituents.
Piritrexim: A synthetic antifolate with a pyrido[2,3-d]pyrimidine core.
Uniqueness
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for drug development .
Actividad Biológica
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has gained attention for its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases, including cancer and neurodegenerative disorders. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Molecular Formula : C13H13N5O2
- Molecular Weight : 253.27 g/mol
- CAS Number : 1021206-69-8
The compound features a pyrazolo[3,4-d]pyrimidine core linked to a 2,5-dimethoxyphenyl group. This structure is significant for its interaction with biological targets.
Target Kinases
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily inhibits CLK1 (Clock kinase) and DYRK1A (Dual-specificity tyrosine-regulated kinase 1A). These kinases play crucial roles in cellular processes such as:
- Cell Cycle Regulation : CLK1 is involved in the regulation of circadian rhythms and cell cycle progression.
- Neurodegenerative Diseases : DYRK1A has been implicated in Alzheimer’s disease due to its role in tau phosphorylation.
Mode of Action
The compound inhibits CLK1 and DYRK1A by competing with ATP for binding to the active site of these kinases. This inhibition leads to altered phosphorylation states of downstream targets, affecting various signaling pathways involved in cell proliferation and survival.
Anticancer Properties
Research indicates that N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits significant anticancer activity across various cancer cell lines. For instance:
- In Vitro Studies : The compound has shown effectiveness against HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. It induces cell cycle arrest and apoptosis through the inhibition of CDK2 and CDK9 kinases .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HeLa | 10 | CDK2/9 inhibition |
MCF7 | 15 | Apoptosis induction |
Neuroprotective Effects
Given its target specificity for CLK1 and DYRK1A, the compound is also being explored for neuroprotective effects. Inhibition of these kinases may lead to reduced tau hyperphosphorylation, potentially mitigating neurodegeneration associated with Alzheimer's disease.
Case Studies
- Study on HeLa Cells : A study demonstrated that treatment with N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine resulted in a significant reduction in cell viability and increased markers of apoptosis (e.g., caspase activation) compared to untreated controls .
- In Vivo Models : Preliminary animal studies indicate that administration of this compound may improve cognitive functions in models of Alzheimer's disease by reducing tau pathology.
Pharmacokinetics
The pharmacokinetic profile of N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suggests favorable absorption due to its lipophilic nature. This characteristic enhances its ability to penetrate cellular membranes effectively.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-19-8-3-4-11(20-2)10(5-8)17-12-9-6-16-18-13(9)15-7-14-12/h3-7H,1-2H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPGCWMIRNDJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.